2-(2-(Methylthio)ethyl)pentanamide
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Overview
Description
2-Propyl-5-thiahexanamide is an organic compound that belongs to the class of amides It features a sulfur atom within its structure, which is relatively uncommon in simple amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-5-thiahexanamide typically involves the reaction of a thiol with an appropriate amide precursor. One common method is the reaction of 2-propylthiol with hexanoyl chloride under basic conditions to form the desired amide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of 2-Propyl-5-thiahexanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Propyl-5-thiahexanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propyl-5-thiahexanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propyl-5-thiahexanamide involves its interaction with specific molecular targets. The sulfur atom can form bonds with metal ions, making it useful in coordination chemistry. Additionally, the amide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds also contain sulfur and have similar chemical properties.
Propylthiouracil: Another sulfur-containing compound with applications in medicine.
Thioamides: Compounds with sulfur replacing the oxygen in amides.
Uniqueness
2-Propyl-5-thiahexanamide is unique due to its specific combination of a propyl group, a sulfur atom, and an amide functionality. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
128960-21-4 |
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Molecular Formula |
C8H17NOS |
Molecular Weight |
175.29 g/mol |
IUPAC Name |
2-(2-methylsulfanylethyl)pentanamide |
InChI |
InChI=1S/C8H17NOS/c1-3-4-7(8(9)10)5-6-11-2/h7H,3-6H2,1-2H3,(H2,9,10) |
InChI Key |
DLEJADYLYTUCHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCSC)C(=O)N |
Origin of Product |
United States |
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